2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid
Description
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid (Molecular Formula: C₅H₂ClF₂NO₂S; SMILES: C1=C(SC(=N1)Cl)C(C(=O)O)(F)F) is a fluorinated thiazole acetic acid derivative. Its structure features a 1,3-thiazole ring substituted with chlorine at position 2 and a geminal difluoroacetic acid moiety at position 3. Predicted physicochemical properties include a collision cross-section (CCS) of 139.6 Ų for the [M+H]⁺ adduct .
Properties
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-4-9-1-2(12-4)5(7,8)3(10)11/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKZSVKBVUTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of thiazole derivatives with various functional groups
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid serves as a building block for the development of more complex thiazole derivatives. Its unique structure allows chemists to explore various substitution patterns that can lead to new compounds with potential biological activities.
Biology
This compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that thiazole derivatives can exhibit significant activity against a range of pathogens due to their ability to disrupt microbial lipid biosynthesis pathways .
Medicine
In medicinal chemistry, 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is explored for:
- Anti-inflammatory Activity: It has shown potential in reducing inflammation markers in vitro.
- Anticancer Activity: Preliminary studies suggest efficacy against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7), through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
Industrial Applications
In industry, this compound is utilized in the formulation of agrochemicals due to its biological activity against pests and pathogens. Its stability and efficacy make it suitable for developing herbicides and fungicides that can enhance crop yields while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid
- Structure : The thiazole ring is substituted with a phenyl group (instead of chlorine) at position 4, and the acetic acid lacks fluorine substituents.
- Molecular Weight : 219.26 vs. 213.95 for the target compound.
- The absence of fluorine reduces electronegativity, likely lowering acidity compared to the difluoro analog .
4-{[(tert-Butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic Acid
- Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid at position 4.
- Impact : The Boc group improves solubility in organic solvents and stabilizes the molecule during synthesis. The carboxylic acid (vs. difluoroacetic acid) may alter metal-binding properties .
Fluorine Substituent Effects
2-(2-Bromophenyl)-2,2-difluoroacetic Acid
- Structure : Replaces the thiazole ring with a bromophenyl group while retaining the difluoroacetic acid moiety.
- Impact : Bromine’s higher atomic radius and polarizability may increase reactivity in halogen-bonding interactions. The phenyl group enhances hydrophobicity compared to the heteroaromatic thiazole .
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic Acid
Heterocyclic Ring Modifications
2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid
- Structure : Integrates a thiophene ring with chlorine and a methyl-thiazole group.
- Impact: Thiophene’s lower aromaticity compared to thiazole may reduce stability.
Clothianidin (ISO); 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine
- Structure : Shares the 2-chloro-thiazole moiety but replaces acetic acid with a nitroguanidine group.
- Impact: The nitroguanidine group confers insecticidal activity (e.g., neonicotinoid pesticides), suggesting the thiazole-chlorine motif is critical for agrochemical applications .
Physicochemical and Spectroscopic Properties
Biological Activity
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid (CAS Number: 2228654-04-2) is an organic compound characterized by its unique thiazole and difluoroacetic acid moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The chemical structure of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is represented by the formula CHClFNOS. It appears as a white to pale yellow solid and is soluble in various organic solvents. The compound's molecular weight is approximately 213.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molecular Weight | 213.58 g/mol |
| Density | 1.732 g/cm³ |
| Boiling Point | 351.6 °C (predicted) |
| pKa | 0.78 ± 0.10 |
Synthesis
The synthesis of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid can be achieved through various methods, often involving the reaction of thiazole derivatives with difluoroacetic acid under controlled conditions. The specific reaction conditions can significantly influence the yield and purity of the final product.
Biological Activity
The biological activity of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid has been evaluated in several studies:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit considerable antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory effects of thiazole derivatives. The presence of the difluoroacetic acid moiety may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Cytotoxic Effects
In cell-based assays, 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid has shown cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Molecules demonstrated that thiazole derivatives possess significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic use .
- Anti-inflammatory Mechanisms : Research highlighted in PubMed focused on the modulation of cytokine production by thiazole compounds, suggesting that 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid could inhibit pro-inflammatory cytokines in macrophage models .
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic properties revealed that this compound induced apoptosis in human cancer cell lines through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
